molecular formula C4H4O2 B122218 2(5H)-Furanone CAS No. 497-23-4

2(5H)-Furanone

Cat. No.: B122218
CAS No.: 497-23-4
M. Wt: 84.07 g/mol
InChI Key: VIHAEDVKXSOUAT-UHFFFAOYSA-N
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Description

2(5H)-Furanone: , also known as γ-butyrolactone, is a lactone with a five-membered ring structure. It is a colorless, hygroscopic liquid with a faint odor. This compound is naturally occurring and can be found in various plants and microbial sources. It is widely used in the chemical industry as a solvent, intermediate in organic synthesis, and precursor for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of 1,4-butanediol due to its efficiency and cost-effectiveness. The process is typically carried out in continuous reactors with stringent control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2(5H)-Furanone can undergo oxidation reactions to form various derivatives. For example, oxidation with potassium permanganate can yield succinic acid.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce 1,4-butanediol.

    Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened by nucleophiles such as amines or alcohols, forming corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and thiols under basic or neutral conditions.

Major Products:

    Oxidation: Succinic acid, maleic acid.

    Reduction: 1,4-Butanediol.

    Substitution: N-substituted γ-butyrolactones, O-substituted γ-butyrolactones.

Scientific Research Applications

Chemistry: 2(5H)-Furanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the synthesis of complex molecules due to its reactive lactone ring.

Biology: In biological research, this compound is studied for its role in quorum sensing inhibition. It can interfere with bacterial communication, making it a potential candidate for developing antibacterial agents.

Medicine: this compound derivatives are explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a valuable compound in drug discovery.

Industry: In the industrial sector, this compound is used as a solvent and a precursor for the production of polymers, resins, and plasticizers. Its versatility and reactivity make it an essential compound in various manufacturing processes.

Comparison with Similar Compounds

    γ-Valerolactone: Another five-membered lactone with similar solvent properties but different reactivity due to the presence of a methyl group.

    δ-Valerolactone: A six-membered lactone with different physical properties and reactivity.

    Butyrolactone: A broader category that includes various substituted lactones with different functional groups.

Uniqueness: 2(5H)-Furanone is unique due to its specific ring structure and reactivity. Its ability to undergo various chemical reactions and its role in biological systems make it distinct from other similar compounds. Its applications in quorum sensing inhibition and drug discovery further highlight its uniqueness and versatility.

Properties

IUPAC Name

2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAEDVKXSOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075422
Record name 2(5H)-Furanone
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale brown yellow clear liquid; Rich winey meat-like aroma
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 86-87 °C at 12 mm Hg, 86.00 to 87.00 °C. @ 12.00 mm Hg
Record name 2(5H)-Furanone
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
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Flash Point

101 °C (214 °F) (Closed cup)
Record name 2(5H)-Furanone
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.185 mg/L at 25 °C, 1.183-1.187
Record name 2(5H)-Furanone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

497-23-4
Record name 2(5H)-Furanone
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Record name 2(5H)-Furanone
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Record name 2(5H)-Furanone
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Record name 2(5H)-FURANONE
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
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Melting Point

4-5 °C, 4.5 °C
Record name 2(5H)-Furanone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The reaction sequences for preparing these branched polynitroalkyl diols can be summarized as follows: ##STR6## where Z is --C(NO2)3, --CF(NO2)2, --C(NO2)2CH3, or --N(NO2)CH3. The reaction of one mole of trinitromethane with one mole of gamma-crotonolactone under the reaction conditions of example 1 produces 4-hydroxy-3-(trinitromethyl)butyric acid, gamma-lactone which is reduced by borane-tetrahydrofuran to produce 2-(trinitromethyl)-1,4-butanediol as shown in example 3. Similarly, the reaction of one mole of fluorodinitromethane with gamma-crotonolactone under the reaction conditions of example 2 produces 4-hydroxy-3-(fluorodinitromethyl)butric acid, gamma-lactone which is reduced by borane-tetrahydrofuran to produce 2-(fluorodinitromethyl)-1,4-butanediol as shown in example 4. Using the same procedure, 1,1-dinitroethane and gamma-crotonolactone can be used to produce 2-(1,1-dinitroethyl)-1,4-butanediol and methyl nitramine and gamma-crotonolactone can be used to produce 2-(methylnitraza)-1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the effluent was worked up by distillation. Based on the amount of acetylene used, 52% of 2(5H)-furanone and 22% of butyrolactone had formed. The bottom product of the distillation, which contained the catalyst, was introduced as an initial charge in 400 ml of dioxane and admixed with 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water. 8.2 l (0.31 mol) of acetylene were injected at room temperature to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the reactor's effluent was worked up by distillation and the bottom product of the distillation, which contained the catalyst, reused. Altogether this procedure was repeated three times without addition of fresh catalyst. The respective yields of product of value (reported as the sum total of 2(5H)-furanone and butyrolactone) are shown in Table 1.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
672 mg
Type
catalyst
Reaction Step Six
Yield
52%
Yield
22%

Synthesis routes and methods III

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, a sample was taken and analyzed by gas chromatography using the technique of the internal standard. Based on the amount of acetylene used, 59% of 2(5H)-furanone and 24% of butyrolactone had formed. 50 bar of hydrogen were then injected at room temperature and the reaction batch heated to 200° C. in the autoclave, raising the pressure to 89 bar. The pressure was then raised to 200 bar with hydrogen, which was followed by 1 h of stirring. After cooling and autoclave decompression the autoclave's effluent was filtered. The filtrate was found to contain only 1% of the rhodium used. The solid filter residue was reusable as catalyst. Following a distillative workup, butyrolactone was isolated in a yield of 81%, based on the amount of acetylene used.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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400 mL
Type
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Reaction Step Six
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672 mg
Type
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Reaction Step Seven
Yield
59%
Yield
24%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2(5H)-Furanone
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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